CEP-1347

Description

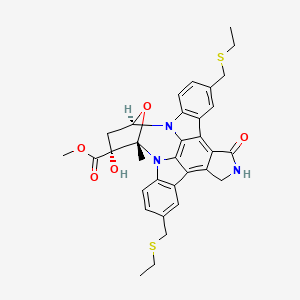

Structure

2D Structure

Properties

IUPAC Name |

methyl (15S,16R,18R)-10,23-bis(ethylsulfanylmethyl)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20(25),21,23,26-nonaene-16-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33N3O5S2/c1-5-42-15-17-7-9-22-19(11-17)26-27-21(14-34-30(27)37)25-20-12-18(16-43-6-2)8-10-23(20)36-29(25)28(26)35(22)24-13-33(39,31(38)40-4)32(36,3)41-24/h7-12,24,39H,5-6,13-16H2,1-4H3,(H,34,37)/t24-,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMLRESZJCKCTC-KMYQRJGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC1=CC2=C(C=C1)N3C4CC(C(O4)(N5C6=C(C=C(C=C6)CSCC)C7=C8CNC(=O)C8=C2C3=C75)C)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSCC1=CC2=C(C=C1)N3[C@H]4C[C@@]([C@](O4)(N5C6=C(C=C(C=C6)CSCC)C7=C8CNC(=O)C8=C2C3=C75)C)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156177-65-0 | |

| Record name | 3,9-Bis((ethylthio)methyl)-K-252a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156177650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEP-1347 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200HA2LIMK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CEP-1347 mechanism of action in neurons

An In-Depth Technical Guide to the Neuronal Mechanism of Action of CEP-1347

Introduction

This compound (also known as KT7515) is a semi-synthetic derivative of the indolocarbazole natural product K-252a.[1][2] It was developed as a potent neuroprotective agent, primarily recognized for its ability to promote neuronal survival by inhibiting apoptotic signaling pathways.[3][4] The principal mechanism of this compound involves the targeted inhibition of the Mixed Lineage Kinase (MLK) family, which are key upstream regulators of the c-Jun N-terminal Kinase (JNK) signaling cascade.[1][5] This pathway is a critical mediator of neuronal apoptosis in response to various stressors, including trophic factor withdrawal, oxidative stress, and neurotoxin exposure.[6][7][8]

This compound demonstrated significant neuroprotective effects in numerous preclinical in vitro and in vivo models of neurodegenerative diseases, including Parkinson's disease.[9][10] These promising results led to its evaluation in human clinical trials (e.g., the PRECEPT trial) to assess its potential as a disease-modifying therapy.[11][12] Although the trials established its safety and tolerability, this compound ultimately failed to demonstrate clinical efficacy in slowing the progression of Parkinson's disease.[12][13] Despite this outcome, this compound remains a critical research tool for elucidating the role of the MLK-JNK pathway in neuronal cell death and survival.

Core Mechanism of Action: Inhibition of the MLK-JNK Signaling Pathway

The primary neuroprotective effect of this compound stems from its function as a potent, ATP-competitive inhibitor of the Mixed Lineage Kinase (MLK) family, a group of mitogen-activated protein kinase kinase kinases (MAPKKK).[3][8] By binding to the ATP pocket of MLKs, this compound prevents the phosphorylation and subsequent activation of downstream kinases.

The established signaling cascade is as follows:

-

Stress Stimuli: Neuronal stressors such as trophic factor deprivation, neurotoxins (e.g., MPTP), β-amyloid peptides, or oxidative stress activate the MLK family.[3][7][9]

-

MLK Inhibition: this compound directly inhibits the catalytic activity of multiple MLK family members, including MLK1, MLK2, MLK3, Dual Leucine Zipper Kinase (DLK), and Leucine Zipper Kinase (LZK).[3][14]

-

Prevention of MKK Activation: The inhibition of MLKs prevents the phosphorylation and activation of the downstream MAP2Ks, MKK4 and MKK7.

-

Inhibition of JNK Activation: Without activation by MKK4/7, the c-Jun N-terminal Kinase (JNK), a stress-activated protein kinase (SAPK), remains in its inactive state.[6][14]

-

Suppression of Apoptotic Substrates: The inhibition of JNK prevents the phosphorylation of key apoptotic targets, most notably the transcription factor c-Jun.[4][15] This suppression blocks the transcription of pro-apoptotic genes and inhibits other downstream events like Bax-dependent cytochrome c release, ultimately preventing the execution of the apoptotic program.[5]

Notably, the action of this compound is selective. At concentrations effective for inhibiting the JNK pathway, it does not significantly affect the activity of other MAPK pathways, such as the extracellular signal-regulated kinase (ERK) or the p38 pathway, which are also involved in neuronal signaling.[2][16]

Signaling Pathway Diagram

Quantitative Data: Potency and Efficacy

The inhibitory potency of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize key IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values reported in the literature.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 Value | Source |

| MLK1 | 38-61 nM | [17] |

| MLK2 | 51-82 nM | [17] |

| MLK3 | 23-39 nM | [17] |

| MLK Family (general) | 23-51 nM | [3] |

Table 2: Cell-Based Activity and Neuroprotection

| Activity Measured | Cellular Model | EC50 / IC50 Value | Source |

| JNK Activation Inhibition | Rat Embryonic Motoneurons | IC50 = 20 nM | [14] |

| JNK Activation Inhibition | Rat Embryonic Motoneurons | IC50 = 21 ± 2 nM | [6] |

| Motor Neuron Survival | Rat Embryonic Motoneurons | EC50 = 20 nM | [2][17] |

| Aβ-induced Apoptosis Block | Cortical Neurons | EC50 ~ 51 nM | [17] |

Experimental Protocols

The mechanism of this compound has been elucidated through several key experimental approaches.

In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory effect of this compound on the catalytic activity of recombinant MLK family members.

-

Methodology:

-

Reaction Mixture: A reaction buffer is prepared containing a recombinant MLK enzyme (e.g., MLK3), a suitable kinase substrate (e.g., myelin basic protein), and [γ-³²P]ATP.

-

Inhibitor Addition: Varying concentrations of this compound (dissolved in DMSO) are added to the reaction mixtures. A DMSO-only control is included.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 10-30 minutes).

-

Termination: The reaction is stopped by adding a solution like phosphoric acid or by spotting the mixture onto phosphocellulose paper.

-

Quantification: The amount of ³²P incorporated into the substrate is measured using a scintillation counter or by autoradiography after SDS-PAGE.

-

Data Analysis: The percentage of inhibition relative to the control is calculated for each this compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.[3]

-

Cell-Based JNK Phosphorylation Assay (Western Blot)

-

Objective: To measure the inhibition of JNK activation within intact cells upon treatment with this compound.

-

Methodology:

-

Cell Culture and Treatment: Neuronal cells (e.g., primary sympathetic neurons or PC12 cells) are cultured under standard conditions. Apoptosis is induced by trophic factor withdrawal (e.g., NGF deprivation) or by applying a stressor (e.g., UV irradiation, sorbitol).[2][4][16]

-

This compound Application: Cells are co-treated with the stressor and varying concentrations of this compound for a defined period (e.g., 8-24 hours).

-

Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated JNK (p-JNK) and total JNK. A loading control like β-actin is also probed.

-

Visualization and Analysis: Membranes are incubated with secondary antibodies conjugated to HRP and visualized using chemiluminescence. The band intensities are quantified, and the ratio of p-JNK to total JNK is calculated to determine the level of JNK activation.[15]

-

Neuronal Survival Assay

-

Objective: To quantify the neuroprotective efficacy of this compound.

-

Methodology:

-

Cell Plating: Primary neurons (e.g., rat embryonic motor neurons) are plated in culture dishes.[2]

-

Induction of Apoptosis: After an initial attachment period, the culture medium is switched to one lacking essential trophic factors (e.g., serum-free medium for motor neurons) to induce apoptosis.

-

Treatment: Cultures are treated with a range of this compound concentrations or a vehicle control.

-

Incubation: The cells are incubated for an extended period (e.g., 3-5 days).

-

Viability Assessment: The number of surviving neurons is counted. Viable neurons are typically identified by their morphology (e.g., intact cell body, presence of neurites). Cell death can be confirmed with assays like TUNEL staining or by observing nuclear condensation with Hoechst stain.[4]

-

Data Analysis: The number of surviving neurons in treated wells is expressed as a percentage of the number in control wells (with trophic support). The data is plotted against this compound concentration to determine the EC50 for survival.[2]

-

Experimental Workflow Diagram

Additional Molecular Targets

While the inhibition of the MLK-JNK pathway is the most well-characterized mechanism for this compound's neuroprotective effects, subsequent research has identified other potential targets. Notably, this compound has been shown to act as an inhibitor of MDM4, a negative regulator of the p53 tumor suppressor protein.[17][18][19] This activity, which leads to the activation of the p53 pathway, is more relevant to the compound's anti-cancer properties observed in non-neuronal cells.[18][20] In the context of neurons, the MLK-JNK pathway remains the primary and most relevant mechanism of action.

Conclusion

This compound exerts its neuroprotective effects through the potent and selective inhibition of the Mixed Lineage Kinase family. This action is ATP-competitive and occurs at the apex of the JNK signaling cascade. By preventing the activation of MLKs, this compound effectively blocks the entire downstream pathway, leading to the suppression of JNK activation and the phosphorylation of its pro-apoptotic substrate, c-Jun. This targeted intervention preserves neuronal metabolism and growth while inhibiting the apoptotic cell death machinery triggered by neurotrophic factor deprivation and other cellular stressors. The detailed understanding of this mechanism, supported by extensive quantitative and methodological data, solidifies the role of the MLK-JNK pathway as a critical regulator of neuronal survival and death.

References

- 1. Repositioning this compound, a chemical agent originally developed for the treatment of Parkinson’s disease, as an anti-cancer stem cell drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Motoneuron Apoptosis Is Blocked by this compound (KT 7515), a Novel Inhibitor of the JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (KT7515), a semisynthetic inhibitor of the mixed lineage kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the c-Jun N-Terminal Kinase Signaling Pathway by the Mixed Lineage Kinase Inhibitor this compound (KT7515) Preserves Metabolism and Growth of Trophic Factor-Deprived Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the c-Jun N-terminal kinase signaling pathway by the mixed lineage kinase inhibitor this compound (KT7515) preserves metabolism and growth of trophic factor-deprived neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Neuronal Survival and Cell Death Signaling Pathways - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Inhibition of microglial inflammation by the MLK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ACS Chemical Neuroscience Spotlight on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mixed lineage kinase inhibitor this compound fails to delay disability in early Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. neurology.org [neurology.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. Motoneuron Apoptosis Is Blocked by this compound (KT 7515), a Novel Inhibitor of the JNK Signaling Pathway | Journal of Neuroscience [jneurosci.org]

- 17. rndsystems.com [rndsystems.com]

- 18. 10008-CBMS-1 THE NOVEL MDM4 INHIBITOR this compound ACTIVATES THE P53 PATHWAY AND BLOCKS MALIGNANT MENINGIOMA GROWTH IN VITRO AND IN VIVO - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

The Neuroprotective Effects of CEP-1347: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-1347, a semi-synthetic derivative of the microbial alkaloid K-252a, is a potent small molecule inhibitor of the Mixed Lineage Kinase (MLK) family. By targeting the MLK-JNK (c-Jun N-terminal Kinase) signaling cascade, this compound has demonstrated significant neuroprotective effects in a variety of preclinical in vitro and in vivo models of neurodegenerative diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its evaluation, a compilation of key quantitative data from seminal studies, and a discussion of its translational potential and limitations, as evidenced by clinical trial outcomes.

Introduction

Programmed cell death, or apoptosis, is a critical pathological mechanism implicated in the progressive loss of neurons that characterizes numerous neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease.[1] The c-Jun N-terminal Kinase (JNK) signaling pathway, a key component of the mitogen-activated protein kinase (MAPK) family, has been identified as a central mediator of stress-induced neuronal apoptosis.[2][3] This has led to the development of therapeutic strategies aimed at inhibiting this pathway to confer neuroprotection.

This compound (also known as KT7515) emerged as a promising neuroprotective agent due to its potent inhibition of the Mixed Lineage Kinases (MLKs), which are upstream activators of the JNK cascade.[4][5] Extensive preclinical research has demonstrated the ability of this compound to promote neuronal survival in models of trophic factor withdrawal, oxidative stress, and neurotoxicity.[4][5] Despite this promising preclinical profile, a large-scale clinical trial in early Parkinson's disease (the PRECEPT trial) did not demonstrate a disease-modifying effect.[6][7] This guide aims to provide a comprehensive technical resource for researchers in the field, detailing the scientific foundation of this compound's neuroprotective effects and the methodologies used to investigate them.

Mechanism of Action: Inhibition of the MLK-JNK Signaling Pathway

This compound exerts its neuroprotective effects by inhibiting the catalytic activity of the Mixed Lineage Kinase (MLK) family, including MLK1, MLK2, and MLK3.[4][8] These kinases are key components of the MAPK kinase kinase (MAP3K) tier of the JNK signaling cascade. The canonical JNK signaling pathway is activated by various cellular stressors, leading to the sequential activation of a kinase cascade that culminates in the phosphorylation and activation of JNK. Activated JNK then translocates to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, which in turn regulates the expression of genes involved in apoptosis.

By inhibiting MLKs, this compound effectively blocks the propagation of the apoptotic signal upstream of JNK activation.[4] This prevents the downstream phosphorylation of c-Jun and the subsequent activation of the apoptotic machinery. Importantly, the neuroprotective effects of this compound appear to be independent of other pro-survival signaling pathways, such as the ERK (Extracellular signal-regulated kinase) and Akt pathways.[3]

References

- 1. The Regulation of JNK Signaling Pathways in Cell Death through the Interplay with Mitochondrial SAB and Upstream Post-Translational Effects [mdpi.com]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. THE COGNITIVE NEUROSCIENCE OF WORKING MEMORY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ralphsaporito.weebly.com [ralphsaporito.weebly.com]

- 8. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

CEP-1347: A Potent Inhibitor of Apoptosis Through Mixed Lineage Kinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-1347, a semi-synthetic derivative of K-252a, has emerged as a significant small molecule inhibitor of neuronal apoptosis. Its primary mechanism of action involves the potent and selective inhibition of the Mixed Lineage Kinase (MLK) family, crucial upstream activators of the c-Jun N-terminal Kinase (JNK) signaling pathway. By attenuating the JNK cascade, this compound effectively blocks the phosphorylation of downstream targets such as c-Jun, a key transcription factor implicated in apoptotic cell death. This guide provides a comprehensive overview of the biochemical mechanisms, quantitative efficacy, and experimental methodologies related to this compound's anti-apoptotic effects, serving as a valuable resource for professionals in the fields of neuroscience and drug development.

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for normal development and tissue homeostasis. However, its dysregulation is a hallmark of numerous neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. The c-Jun N-terminal Kinase (JNK) signaling pathway is a critical mediator of stress-induced apoptosis in neurons.[1][2] Consequently, targeting this pathway has become a promising therapeutic strategy for neuroprotection.

This compound (also known as KT7515) is an indolocarbazole that has demonstrated significant neuroprotective properties in a variety of preclinical models.[3] It functions by inhibiting the Mixed Lineage Kinases (MLKs), which are key upstream regulators of the JNK pathway.[4] This inhibition prevents the downstream activation of JNK and subsequent apoptotic events.[2] Despite promising preclinical data, this compound did not demonstrate efficacy in clinical trials for Parkinson's disease. Nevertheless, it remains a valuable tool for studying the role of the JNK pathway in apoptosis and serves as a scaffold for the development of next-generation neuroprotective agents.

Mechanism of Action: Inhibition of the MLK-JNK Signaling Pathway

This compound exerts its anti-apoptotic effects by targeting the Mixed Lineage Kinases (MLKs), a family of serine/threonine kinases that act as Mitogen-Activated Protein Kinase Kinase Kinases (MAP3Ks). The primary role of MLKs in the context of apoptosis is to phosphorylate and activate MKK4 and MKK7 (MAP2Ks), which in turn phosphorylate and activate JNK (a MAPK).

Activated JNK translocates to the nucleus and phosphorylates several transcription factors, most notably c-Jun. The phosphorylation of c-Jun at Serine 63 and Serine 73 residues enhances its transcriptional activity, leading to the expression of pro-apoptotic genes. This compound competitively binds to the ATP-binding site of MLKs, preventing the phosphorylation and activation of the downstream JNK cascade. This ultimately leads to a reduction in c-Jun phosphorylation and the suppression of apoptosis.[2][3]

Caption: Signaling pathway illustrating this compound's inhibition of Mixed Lineage Kinases (MLKs).

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data.

| Parameter | Value | Cell/System |

| IC50 (JNK1 activation) | 20 ± 2 nM | Rat embryonic motoneurons |

| EC50 (Motoneuron survival) | 20 ± 2 nM | Rat embryonic motoneurons |

Table 1: In vitro efficacy of this compound in neuronal models.[1][2]

| Kinase | IC50 |

| MLK1 | 38-61 nM |

| MLK2 | 51-82 nM |

| MLK3 | 23-39 nM |

Table 2: Inhibitory concentrations (IC50) of this compound against various Mixed Lineage Kinases.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-apoptotic role of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the protective effect of this compound against cell death.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Protocol:

-

Cell Plating: Plate neuronal cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and culture for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for 1 hour, followed by the addition of an apoptotic stimulus (e.g., trophic factor withdrawal, MPP+).

-

Incubation: Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Incubate the plate overnight to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Caption: A typical workflow for a cell viability assay using MTT.

JNK Kinase Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of JNK.

Principle: JNK is immunoprecipitated from cell lysates and then incubated with a substrate (e.g., GST-c-Jun) and ATP. The phosphorylation of the substrate is then quantified, typically by Western blotting with a phospho-specific antibody.

Protocol:

-

Cell Lysis: Lyse treated and untreated cells in a buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an anti-JNK antibody overnight at 4°C, followed by the addition of protein A/G-agarose beads for 2 hours to capture the JNK-antibody complexes.

-

Washing: Wash the beads several times with lysis buffer and then with kinase assay buffer.

-

Kinase Reaction: Resuspend the beads in kinase assay buffer containing GST-c-Jun and ATP. Incubate at 30°C for 30 minutes.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for phosphorylated c-Jun (Ser63 or Ser73).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.

Western Blot for Phospho-c-Jun

This method is used to directly assess the effect of this compound on the phosphorylation of c-Jun in cells.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated c-Jun.

Protocol:

-

Protein Extraction: Extract total protein from cells treated with or without this compound and an apoptotic stimulus.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize the results to total c-Jun or a loading control like β-actin.

Apoptosis Detection by Annexin V Staining

This flow cytometry-based assay identifies apoptotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome and used to label apoptotic cells. A viability dye such as propidium iodide (PI) is used to distinguish between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Protocol:

-

Cell Harvesting: Harvest cells after treatment and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry.

Conclusion

This compound is a potent, cell-permeable inhibitor of the Mixed Lineage Kinases that effectively prevents apoptosis in various neuronal models by suppressing the JNK signaling pathway. Its well-characterized mechanism of action and the availability of detailed experimental protocols make it an invaluable research tool for investigating the role of JNK-mediated apoptosis in neurodegeneration and other diseases. While its clinical development for Parkinson's disease was not successful, the knowledge gained from studying this compound continues to inform the development of novel therapeutics targeting apoptotic pathways. This guide provides a foundational understanding of this compound's anti-apoptotic properties and practical methodologies for its investigation in a laboratory setting.

References

The Discovery and Synthesis of CEP-1347: A Technical Guide for Researchers

An In-depth Examination of a Potent Mixed Lineage Kinase Inhibitor

CEP-1347, also known as KT-7515, is a semi-synthetic derivative of the natural product K-252a, an indolocarbazole alkaloid isolated from the culture broths of Nocardia species.[1] Its discovery stemmed from a research program investigating the neurotrophic properties of K-252a derivatives.[2] While K-252a is a potent inhibitor of several kinases, including Protein Kinase C (PKC) and Trk tyrosine kinases, this compound was specifically developed to reduce these activities while retaining and enhancing neuroprotective properties.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols associated with this compound for researchers, scientists, and drug development professionals.

Discovery and Rationale

The initial interest in K-252a and its analogues was driven by their potential to modulate neuronal cell survival and function. However, the broad kinase inhibitory profile of K-252a presented challenges for its development as a selective therapeutic agent. The synthesis of this compound, a bis-ethylthiomethyl analog of K-252a, was a strategic effort to dissociate the neurotrophic effects from the potent inhibition of kinases like PKC and TrkA.[1] This effort was successful, as this compound demonstrated significantly reduced inhibitory activity against these kinases while potently protecting neurons from apoptosis.[1]

Chemical Synthesis

Mechanism of Action: Inhibition of the JNK Signaling Pathway

This compound exerts its neuroprotective effects primarily through the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] This pathway is a critical component of the cellular stress response that, when activated, can lead to apoptosis, or programmed cell death.[4]

This compound does not directly inhibit JNK itself. Instead, it targets the upstream activators of JNK, specifically the Mixed Lineage Kinases (MLKs).[5] MLKs are a family of serine/threonine kinases that phosphorylate and activate MAP Kinase Kinases (MKKs), such as MKK4 and MKK7, which in turn phosphorylate and activate JNK. By inhibiting MLKs, this compound effectively blocks the entire downstream signaling cascade, preventing the activation of JNK and subsequent apoptotic events.[5]

Quantitative Data

The following tables summarize the key quantitative data for this compound's biological activity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Reference |

| MLK1 | 38-61 | |

| MLK2 | 51-82 | |

| MLK3 | 23-39 | |

| JNK1 Activation | 20 |

Table 2: Neuroprotective Activity of this compound

| Assay | EC50 (nM) | Cell Type | Reference |

| Motoneuron Survival | 20 | Rat Embryonic Motoneurons | |

| Aβ-induced Apoptosis | ~51 | Cortical Neurons |

Experimental Protocols

In Vitro MLK Kinase Assay

This protocol is based on methods used to characterize the inhibitory activity of this compound against recombinant MLK enzymes.[5]

Objective: To determine the IC50 of this compound for the inhibition of MLK1, MLK2, and MLK3.

Materials:

-

Recombinant human MLK1, MLK2, and MLK3 enzymes

-

Myelin Basic Protein (MBP) as a substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM MgCl₂, 2 mM DTT)

-

This compound dissolved in DMSO

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a microcentrifuge tube, combine the recombinant MLK enzyme, MBP, and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporation of ³²P into MBP using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

JNK1 Activity Assay in Cultured Cells

This protocol is adapted from the methods used to demonstrate this compound's inhibition of JNK1 activation in motoneurons.[1]

Objective: To measure the effect of this compound on JNK1 activity in cultured cells.

Materials:

-

Cultured cells (e.g., rat embryonic motoneurons)

-

This compound dissolved in DMSO

-

Cell lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, protease and phosphatase inhibitors)

-

Anti-JNK1 antibody

-

Protein A/G agarose beads

-

GST-c-Jun (1-79) as a substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer

-

SDS-PAGE and autoradiography equipment

Procedure:

-

Plate cells and treat with various concentrations of this compound or DMSO for the desired time.

-

Induce JNK1 activation if necessary (e.g., via trophic factor withdrawal or treatment with a stressor).

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Immunoprecipitate JNK1 from the lysates using an anti-JNK1 antibody and Protein A/G agarose beads.

-

Wash the immunoprecipitates several times with lysis buffer and then with kinase reaction buffer.

-

Resuspend the beads in kinase reaction buffer containing GST-c-Jun and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated GST-c-Jun by autoradiography and quantify the band intensity.

Motoneuron Survival Assay

This assay was fundamental in the initial characterization of this compound's neuroprotective effects.[1]

Objective: To determine the EC50 of this compound for promoting the survival of motoneurons.

Materials:

-

Primary rat embryonic spinal cord cultures enriched for motoneurons

-

Neurobasal medium supplemented with B27 and glutamine

-

This compound dissolved in DMSO

-

Calcein AM (for live cell staining)

-

Fluorescence microscope

Procedure:

-

Isolate and culture motoneurons from embryonic rat spinal cords.

-

Plate the cells in a 96-well plate.

-

After allowing the cells to attach, replace the medium with fresh medium containing various concentrations of this compound or DMSO.

-

Culture the cells for a specified period (e.g., 72 hours).

-

At the end of the culture period, add Calcein AM to the medium to stain live cells.

-

Incubate for 30 minutes at 37°C.

-

Quantify the number of surviving, fluorescently labeled motoneurons using a fluorescence microscope.

-

Calculate the percentage of survival relative to a positive control (e.g., a known neurotrophic factor) and determine the EC50 value.

Clinical Development and Future Directions

This compound was investigated in clinical trials for Parkinson's disease with the hope of it being a disease-modifying therapy.[6] While the compound was found to be safe and well-tolerated, a large-scale Phase II/III clinical trial (PRECEPT) did not demonstrate a significant clinical benefit in slowing the progression of the disease.[6]

Despite this outcome, the potent and selective mechanism of action of this compound continues to make it a valuable research tool for studying the role of the JNK signaling pathway in various physiological and pathological processes. More recently, this compound has been explored for its potential as an anti-cancer agent, particularly in targeting cancer stem cells.[1] The rationale is that the JNK pathway is also implicated in the survival and self-renewal of these cells.

Conclusion

This compound is a pivotal molecule in the study of neuroprotection and the JNK signaling pathway. Its discovery as a semi-synthetic derivative of K-252a highlights a successful example of medicinal chemistry efforts to refine the biological activity of a natural product. Although its clinical development for Parkinson's disease was not successful, the wealth of data generated from its study provides a solid foundation for further research into the therapeutic potential of MLK inhibition in other disease contexts. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate the continued exploration of this compound and the intricate signaling pathways it modulates.

References

- 1. Repositioning this compound, a chemical agent originally developed for the treatment of Parkinson’s disease, as an anti-cancer stem cell drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. promega.com [promega.com]

- 4. 3,9-Bis((ethylthio)methyl)-K-252a | C33H33N3O5S2 | CID 9917013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

CEP-1347: A Technical Guide to a K-252a Derivative Targeting Mixed-Lineage Kinases

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-1347, a semi-synthetic derivative of the microbial alkaloid K-252a, is a potent small molecule inhibitor of the Mixed-Lineage Kinase (MLK) family.[1] Initially investigated for its neuroprotective properties in the context of Parkinson's disease, this compound has demonstrated a compelling safety profile in human clinical trials.[2][3] While it did not show efficacy in its initial indication, its mechanism of action as an upstream inhibitor of the c-Jun N-terminal Kinase (JNK) signaling pathway has led to its repositioning as a promising candidate in oncology, particularly for targeting cancer stem cells and as an inhibitor of MDM4.[4][5] This technical guide provides an in-depth overview of this compound, focusing on its relationship to K-252a, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its investigation.

Introduction: From K-252a to this compound

K-252a is a naturally occurring indolocarbazole alkaloid isolated from the fermentation broth of Nonomuraea longicatena.[6] It is known for its broad-spectrum kinase inhibitory activity, including the inhibition of Protein Kinase C (PKC) and Trk tyrosine kinase receptors.[6][7] this compound, also known as KT-7515, was developed as a semi-synthetic derivative of K-252a to enhance its therapeutic potential and refine its kinase selectivity.[1] While retaining the core indolocarbazole scaffold, modifications in this compound lead to a potent inhibition of the MLK family, key regulators of the JNK signaling pathway, with reduced off-target effects compared to its parent compound.[7][8]

Chemical Structure and Properties

This compound is chemically designated as (9S,10R,12R)-5-16-Bis[(ethylthio)methyl]-2,3,9,10,11,12-hexahydro-10-hydroxy-9-methyl-1-oxo-9,12-epoxy-1H-diindolo[1,2,3-fg:3',2',1'-kl]pyrrolo[3,4-i][4][8]benzodiazocine-10-carboxylic acid methyl ester.[9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₃H₃₃N₃O₅S₂ | [9][10] |

| Molecular Weight | 615.76 g/mol | [9][10] |

| CAS Number | 156177-65-0 | [9][10] |

| Solubility | Soluble to 10 mM in DMSO | [9][10] |

| Purity | ≥97% (HPLC) | [9] |

| Storage | Store at -20°C | [9][10] |

Mechanism of Action: Inhibition of the MLK-JNK Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of the Mixed-Lineage Kinase (MLK) family, which includes MLK1, MLK2, and MLK3.[4][8] These kinases are critical upstream activators of the c-Jun N-terminal Kinase (JNK) signaling cascade, a key pathway involved in cellular stress responses, apoptosis, and inflammation.[11][12] By inhibiting MLKs, this compound effectively blocks the phosphorylation and activation of JNK and its downstream targets, such as c-Jun.[8][10] This mechanism underlies its observed neuroprotective and anti-cancer activities.[13] More recently, this compound has also been identified as an inhibitor of MDM4, suggesting a role in the activation of the p53 tumor suppressor pathway.[5]

Quantitative Data

The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize key potency data.

Table 2: In Vitro Inhibitory Activity of this compound against Mixed-Lineage Kinases

| Target Kinase | IC₅₀ (nM) | Reference(s) |

| MLK1 | 38 - 61 | [9][10] |

| MLK2 | 51 - 82 | [9][10] |

| MLK3 | 23 - 39 | [9][10] |

Table 3: In Vitro Activity of this compound on JNK Activation and Neuronal Survival

| Activity | IC₅₀ / EC₅₀ (nM) | Reference(s) |

| JNK Activation Inhibition | 20 | [9][10] |

| Motor Neuron Apoptosis Rescue | 20 | [9][10] |

| Aβ-induced Cortical Neuron Apoptosis Blockade | ~51 | [9][10] |

Synthesis of this compound from K-252a

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

In Vitro Kinase Inhibition Assay (MLK Activity)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against a specific Mixed-Lineage Kinase.

Materials:

-

Recombinant human MLK enzyme (e.g., MLK3)

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

-

ATP

-

Substrate (e.g., Myelin Basic Protein, MBP)

-

[γ-³²P]ATP

-

This compound stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the kinase, the substrate, and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of JNK Phosphorylation

This protocol details the detection of phosphorylated JNK in cell lysates following treatment with this compound.

Materials:

-

Cell line of interest (e.g., PC12, SH-SY5Y)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Stimulus to induce JNK phosphorylation (e.g., UV irradiation, anisomycin)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-JNK and anti-total-JNK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1 hour).

-

Induce JNK phosphorylation by exposing the cells to a stimulus.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-JNK primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-JNK antibody to confirm equal loading.

Cell Viability Assay

This protocol describes a general method for assessing the effect of this compound on cell viability using a tetrazolium-based assay (e.g., MTT or WST-8).

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT or WST-8 reagent

-

Solubilization solution (for MTT assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add the MTT or WST-8 reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the EC₅₀ or IC₅₀ value by plotting cell viability against the logarithm of the this compound concentration.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Cancer cell line for implantation

-

Matrigel (optional)

-

This compound

-

Vehicle solution (e.g., DMSO diluted in PBS)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (and optionally Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Prepare the this compound dosing solution by diluting the DMSO stock in a suitable vehicle like PBS.[4]

-

Administer this compound or the vehicle to the mice via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule.[4]

-

Measure the tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

References

- 1. Practical Preparation of K-252a from a Fermentation Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (KT7515), a semisynthetic inhibitor of the mixed lineage kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. K252a and CEP1347 are neuroprotective compounds that inhibit mixed-lineage kinase-3 and induce activation of Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The total synthesis of K-252c (staurosporinone) via a sequential C–H functionalisation strategy - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04399A [pubs.rsc.org]

- 9. Synthesis and kinase inhibitory activity of 3'-(S)-epi-K-252a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rndsystems.com [rndsystems.com]

- 12. researchgate.net [researchgate.net]

- 13. roux.iric.ca [roux.iric.ca]

Investigating the Targets of CEP-1347: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-1347, a semi-synthetic derivative of the indolocarbazole alkaloid K-252a, has been extensively studied for its neuroprotective properties. Initially developed as a potential therapeutic for Parkinson's disease, its mechanism of action revolves around the inhibition of specific intracellular signaling pathways implicated in apoptosis and cellular stress. This technical guide provides a comprehensive overview of the known molecular targets of this compound, detailing the experimental methodologies used for their identification and characterization. Quantitative data on its inhibitory activity are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers in drug development and molecular biology.

Primary Molecular Targets: The Mixed Lineage Kinases (MLKs)

The principal targets of this compound are members of the Mixed Lineage Kinase (MLK) family, a group of serine/threonine kinases that act as key regulators of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3] this compound functions as a potent, ATP-competitive inhibitor of several MLK isoforms.[4][5]

Quantitative Inhibition Data

The inhibitory activity of this compound against its primary targets has been quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.

| Target | Assay Type | Value (nM) | Reference(s) |

| MLK1 | In vitro kinase assay | 38-61 | [1] |

| MLK2 | In vitro kinase assay | 51-82 | [1] |

| MLK3 | In vitro kinase assay | 23-39 | [1] |

| JNK Activation | Cell-based assay (rat embryonic motoneurons) | 20 | [1][6] |

| Neuronal Apoptosis Rescue | Cell-based assay (rat embryonic motoneurons) | 20 | [1][6] |

| Aβ-induced Cortical Neuron Apoptosis | Cell-based assay | ~51 | [1] |

Secondary Molecular Target: Murine Double Minute 4 (MDM4)

More recently, this compound has been identified as an inhibitor of Murine Double Minute 4 (MDM4), a key negative regulator of the p53 tumor suppressor protein.[1][7][8] this compound has been shown to reduce the protein expression of MDM4, leading to the activation of the p53 pathway in cancer cells with wild-type p53.[7][8] This discovery has opened new avenues for investigating this compound as a potential anti-cancer agent.[5][9]

Signaling Pathway Modulation

The primary mechanism of action of this compound is the inhibition of the JNK signaling cascade through its interaction with MLKs. This pathway is a critical component of the cellular response to stress signals and is heavily implicated in apoptosis.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's targets.

In Vitro Kinase Assay for MLK Inhibition

This assay is designed to measure the direct inhibitory effect of this compound on the kinase activity of recombinant MLK proteins.

Objective: To determine the IC50 value of this compound for MLK1, MLK2, and MLK3.

Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a generic kinase substrate by the recombinant MLK enzyme in the presence of varying concentrations of this compound. The amount of phosphorylated substrate is then quantified to determine the extent of kinase inhibition.

Materials:

-

Recombinant human MLK1, MLK2, and MLK3 enzymes

-

Myelin Basic Protein (MBP) as a substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2.5mM MnCl₂, 50μM DTT)[10]

-

This compound dissolved in DMSO

-

P81 phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a microcentrifuge tube, combine the recombinant MLK enzyme, MBP substrate, and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity of the phosphorylated MBP trapped on the P81 paper using a scintillation counter.

-

Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based JNK Activation Assay

This assay measures the ability of this compound to inhibit the activation of the JNK signaling pathway within a cellular context.

Objective: To determine the IC50 of this compound for the inhibition of JNK activation.

Principle: Cos-7 cells are co-transfected with plasmids encoding JNK1 and an upstream activator (e.g., an MLK). The cells are then treated with this compound, and the activity of JNK1 is measured by immunoprecipitating JNK1 and then performing an in vitro kinase assay using a specific substrate, such as c-Jun.

Materials:

-

Cos-7 cells

-

Expression plasmids for HA-tagged JNK1 and an MLK (e.g., MLK3)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell lysis buffer

-

Anti-HA antibody

-

Protein A/G agarose beads

-

Recombinant c-Jun protein

-

[γ-³²P]ATP

-

Kinase reaction buffer

Procedure:

-

Seed Cos-7 cells in culture plates.

-

Co-transfect the cells with the HA-JNK1 and MLK expression plasmids using a suitable transfection reagent.

-

After an appropriate incubation period (e.g., 48 hours), treat the cells with various concentrations of this compound for a defined time (e.g., 2 hours).

-

Lyse the cells and clarify the lysates by centrifugation.

-

Immunoprecipitate HA-JNK1 from the cell lysates using an anti-HA antibody and protein A/G agarose beads.

-

Wash the immunoprecipitates to remove non-specific binding.

-

Perform an in vitro kinase assay on the immunoprecipitated HA-JNK1 using recombinant c-Jun as the substrate and [γ-³²P]ATP.

-

Separate the reaction products by SDS-PAGE and visualize the phosphorylated c-Jun by autoradiography.

-

Quantify the band intensities to determine the percentage of JNK1 inhibition at each this compound concentration and calculate the IC50.

Neuronal Survival Assay (Calcein AM)

This assay assesses the neuroprotective effects of this compound against apoptosis in primary neuronal cultures.

Objective: To determine the EC50 of this compound for promoting neuronal survival.

Principle: Primary neurons are cultured under conditions that induce apoptosis (e.g., trophic factor withdrawal). The cells are treated with this compound, and cell viability is assessed using Calcein AM, a fluorescent dye that is converted to a fluorescent product by esterases in living cells.

Materials:

-

Primary neuronal cultures (e.g., embryonic rat motoneurons)

-

Culture medium with and without trophic factors

-

This compound

-

Calcein AM

-

Fluorescence plate reader

Procedure:

-

Plate primary neurons in a 96-well plate.

-

Induce apoptosis by culturing the cells in medium lacking essential trophic factors.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate for a period sufficient to observe significant cell death in the untreated control wells (e.g., 5 days).

-

Add Calcein AM to the culture medium and incubate for 30 minutes at 37°C.

-

Measure the fluorescence intensity at an excitation/emission of ~490/520 nm using a fluorescence plate reader.

-

Calculate the percentage of cell survival relative to a positive control (e.g., cells grown in the presence of trophic factors) and determine the EC50 of this compound.

MDM4 Expression Analysis (Western Blot)

This method is used to determine the effect of this compound on the protein expression levels of MDM4 and downstream p53 pathway components.

Objective: To confirm that this compound treatment leads to a reduction in MDM4 protein levels and activation of the p53 pathway.

Materials:

-

Cancer cell line with wild-type p53 (e.g., IOMM-Lee meningioma cells)[7]

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against MDM4, p53, p21, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Culture the cells and treat with various concentrations of this compound for a specified time (e.g., 48 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the protein of interest.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and detect the signal using an imaging system.

-

Analyze the band intensities to determine the relative changes in protein expression.

Conclusion

This compound is a potent small molecule inhibitor with well-defined primary targets within the Mixed Lineage Kinase family, leading to the effective suppression of the pro-apoptotic JNK signaling pathway. This activity underlies its observed neuroprotective effects. The more recent identification of MDM4 as a target of this compound has expanded its potential therapeutic applications into the realm of oncology. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other kinase inhibitors, facilitating further research into their mechanisms of action and therapeutic potential. The provided visualizations of the signaling pathways and experimental workflows serve as a valuable resource for researchers in the field.

References

- 1. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]

- 2. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]

- 3. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcein AM Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 7. Transfecting Plasmid DNA into COS-7 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Analysis of MDM2 and MDM4 Single Nucleotide Polymorphisms, mRNA Splicing and Protein Expression in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

CEP-1347: A Technical Guide on its Potential in Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-1347 (also known as KT7515) is a semi-synthetic derivative of K-252a, an indolocarbazole alkaloid.[1] It has garnered significant interest as a potential therapeutic agent for neurodegenerative diseases due to its potent neuroprotective properties.[2] This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, preclinical efficacy in various neurodegenerative disease models, and the outcomes of clinical investigation. Detailed experimental protocols, quantitative data summaries, and visualizations of key pathways are presented to offer a comprehensive resource for researchers in the field.

Mechanism of Action: Inhibition of the MLK-JNK Signaling Pathway

This compound exerts its neuroprotective effects primarily through the inhibition of the Mixed Lineage Kinase (MLK) family, which are key upstream activators of the c-Jun N-terminal kinase (JNK) signaling pathway.[3] The JNK pathway, a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, is strongly implicated in neuronal apoptosis and the cellular stress response.[4]

Under conditions of cellular stress, such as exposure to neurotoxins, oxidative stress, or withdrawal of trophic support, the MLK family of kinases (including MLK1, MLK2, and MLK3) become activated.[3] Activated MLKs then phosphorylate and activate MAPK Kinases (MKKs), specifically MKK4 and MKK7. These MKKs, in turn, phosphorylate and activate JNK.[2] Activated JNK translocates to the nucleus and phosphorylates a variety of transcription factors, most notably c-Jun.[5] The phosphorylation of c-Jun leads to the transcription of pro-apoptotic genes, ultimately culminating in neuronal cell death.[6]

This compound acts as a potent, ATP-competitive inhibitor of the MLK family of kinases, thereby preventing the downstream activation of the JNK cascade and the subsequent apoptotic signaling. This mechanism effectively shields neurons from a variety of stressors implicated in the pathology of neurodegenerative disorders.

Figure 1: this compound's inhibition of the MLK-JNK signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) | Reference |

|---|---|---|

| MLK1 | 38-61 | [7] |

| MLK2 | 51-82 | [7] |

| MLK3 | 23-39 | [7] |

| JNK1 (activation) | 20 ± 2 |[4] |

Table 2: In Vitro Neuroprotection

| Cell Type | Insult | EC50 (nM) | Reference |

|---|---|---|---|

| Rat Embryonic Motoneurons | Trophic Factor Withdrawal | 20 ± 2 | [8] |

| Cortical Neurons | Aβ-induced Apoptosis | ~51 |[7] |

Table 3: PRECEPT Clinical Trial in Parkinson's Disease

| Parameter | Details | Reference |

|---|---|---|

| Participants | 806 patients with early Parkinson's disease not yet requiring dopaminergic therapy | [9] |

| Treatment Arms | Placebo, this compound 10 mg BID, 25 mg BID, 50 mg BID | [9] |

| Primary Endpoint | Time to development of disability requiring dopaminergic therapy | [9] |

| Outcome | Trial concluded early for futility; no significant difference between this compound and placebo in reaching the primary endpoint. |[9] |

Preclinical Studies in Neurodegenerative Disease Models

This compound has demonstrated significant neuroprotective effects in a range of preclinical models of neurodegenerative diseases.

Parkinson's Disease Models

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: In mouse models of Parkinson's disease induced by the neurotoxin MPTP, this compound has been shown to protect dopaminergic neurons in the substantia nigra from degeneration.[2][10] This protection is associated with a reduction in the loss of tyrosine hydroxylase (TH)-positive neurons and dopamine transporter density.[10]

-

6-OHDA (6-hydroxydopamine) Model: Studies in rat models using the neurotoxin 6-OHDA have also shown that this compound can attenuate the loss of dopaminergic neurons and improve motor deficits.

Alzheimer's Disease Models

In preclinical models of Alzheimer's disease, this compound has shown promise in mitigating neuronal cell death induced by amyloid-beta (Aβ) peptides.[7] Treatment with this compound was found to block Aβ-induced apoptosis in cortical neuron cultures.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro JNK Inhibition Assay

This protocol is adapted from studies assessing the direct inhibitory effect of this compound on JNK activation.

Figure 2: Workflow for in vitro JNK inhibition assay.

Methodology:

-

Cell Culture: Plate primary rat embryonic motoneurons in 96-well plates.

-

Treatment: After cell attachment, treat the cultures with a range of this compound concentrations for a predetermined time (e.g., 2 hours).

-

Induction of JNK Activation: Induce JNK activation by withdrawing trophic support from the culture medium.

-

Cell Lysis: After a specified incubation period (e.g., 22 hours), lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Immunoprecipitate JNK1 from the cell lysates using a specific anti-JNK1 antibody.

-

Kinase Assay: Perform an in vitro kinase assay using the immunoprecipitated JNK1, a GST-c-Jun substrate, and [γ-³²P]ATP.

-

Analysis: Resolve the reaction products by SDS-PAGE and visualize the phosphorylated GST-c-Jun by autoradiography. Quantify the radioactive signal to determine the level of JNK1 activity. The IC50 value is calculated from the dose-response curve.[11]

MPTP Mouse Model of Parkinson's Disease

This protocol outlines a common method for inducing Parkinson's-like pathology in mice to test the neuroprotective effects of compounds like this compound.

Figure 3: Experimental workflow for the MPTP mouse model.

Methodology:

-

Animals: Use male C57BL/6 mice, a strain known for its sensitivity to MPTP.

-

This compound Administration: Administer this compound or vehicle control via a suitable route (e.g., intraperitoneal injection) prior to and during MPTP administration.

-

MPTP Intoxication: A common regimen involves four intraperitoneal injections of MPTP hydrochloride (e.g., 18-20 mg/kg) at 2-hour intervals.[7]

-

Behavioral Assessment: Conduct behavioral tests such as the rotarod test to assess motor coordination and the open-field test for locomotor activity at various time points after MPTP administration.

-

Tissue Processing: At a predetermined endpoint (e.g., 7 days after the last MPTP injection), perfuse the mice and collect the brains for histological analysis.

-

Immunohistochemistry: Perform immunohistochemistry on brain sections using an antibody against tyrosine hydroxylase (TH) to visualize dopaminergic neurons.[12]

-

Stereological Analysis: Use unbiased stereological methods to count the number of TH-positive neurons in the substantia nigra pars compacta to quantify neuronal loss.[3]

Neuronal Cell Viability Assay (Calcein AM)

This assay is used to determine the neuroprotective effects of this compound in cultured neurons.

Methodology:

-

Cell Plating and Treatment: Plate enriched motoneuron cultures in 96-well plates and treat with various concentrations of this compound.

-

Induction of Cell Death: Induce apoptosis by, for example, withdrawing trophic factors.

-

Calcein AM Staining: After a set period (e.g., 5 days), incubate the cells with Calcein AM, a non-fluorescent, cell-permeant dye that is converted by intracellular esterases in live cells to the intensely fluorescent calcein.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. The fluorescence intensity is directly proportional to the number of viable cells. The EC50 for cell survival is then calculated from the dose-response curve.[6][13]

Western Blot for c-Jun Phosphorylation

This method is used to confirm the inhibition of the JNK signaling pathway by assessing the phosphorylation status of its downstream target, c-Jun.

Methodology:

-

Cell Culture and Treatment: Culture appropriate neuronal cells, treat with this compound, and then stimulate with a JNK-activating stressor.

-

Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated c-Jun (Ser63/73). Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase. Also, probe for total c-Jun and a loading control (e.g., β-actin) on the same or a parallel blot.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the ratio of phosphorylated c-Jun to total c-Jun.[5]

Clinical Development and Future Perspectives

Despite the promising preclinical data, the large-scale Phase II/III PRECEPT (Parkinson Research Examination of this compound Trial) in patients with early Parkinson's disease was terminated prematurely due to a lack of efficacy.[9] The trial found no significant difference in the time to requiring dopaminergic therapy between the this compound and placebo groups.[9]

The reasons for the failure of this compound in the clinical setting are not fully understood but may include factors such as insufficient target engagement in the human brain, the complexity of the neurodegenerative process in humans compared to animal models, or the possibility that the MLK-JNK pathway is not a critical driver of disease progression in the patient population studied.

While the clinical outcome for Parkinson's disease was disappointing, the potent neuroprotective effects of this compound and its well-defined mechanism of action continue to make it a valuable research tool for studying the role of the MLK-JNK pathway in neuronal cell death and neurodegeneration. Further investigation into the potential of MLK inhibitors in other neurodegenerative diseases, perhaps with more targeted patient populations or in combination with other therapeutic agents, may still hold promise. Additionally, the lessons learned from the clinical development of this compound provide valuable insights for future drug development efforts in the field of neurodegeneration.

References

- 1. researchgate.net [researchgate.net]

- 2. google.com [google.com]

- 3. gubra.dk [gubra.dk]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. rndsystems.com [rndsystems.com]

- 8. Motoneuron apoptosis is blocked by this compound (KT 7515), a novel inhibitor of the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mixed lineage kinase inhibitor this compound fails to delay disability in early Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. media.cellsignal.com [media.cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]

- 13. Motoneuron Apoptosis Is Blocked by this compound (KT 7515), a Novel Inhibitor of the JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Fall of CEP-1347: A Technical History in Parkinson's Disease Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-1347, a semi-synthetic derivative of the natural product K-252a, emerged in the late 1990s as a promising neuroprotective agent for the treatment of Parkinson's disease. Its development was underpinned by a compelling scientific rationale targeting apoptotic pathways believed to be central to the progressive loss of dopaminergic neurons. Despite strong preclinical evidence of efficacy, this compound ultimately failed to demonstrate clinical benefit in a large-scale human trial, marking a significant and cautionary chapter in the search for disease-modifying therapies for Parkinson's. This technical guide provides a comprehensive history of this compound's journey from a promising laboratory compound to its clinical discontinuation, with a focus on its mechanism of action, key experimental data, and the lessons learned from its failure.

Mechanism of Action: Inhibition of the MLK-JNK Signaling Pathway

This compound was identified as a potent inhibitor of the mixed-lineage kinase (MLK) family, which are upstream activators of the c-Jun N-terminal kinase (JNK) signaling cascade.[1][2][3] The JNK pathway is a key mediator of cellular stress responses and is strongly implicated in apoptotic neuronal death.[4][5] In the context of Parkinson's disease, it is hypothesized that oxidative stress and neurotoxins trigger the activation of this pathway in dopaminergic neurons, leading to their demise.[4]

This compound acts as an ATP-competitive inhibitor of several MLK family members, thereby preventing the phosphorylation and activation of downstream components of the JNK pathway.[1][2] This blockade was shown to be selective, as this compound did not inhibit JNK1 activation by kinases outside of the MLK cascade.[2] By suppressing this pro-apoptotic signaling, this compound was designed to promote the survival of neurons under stress.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound (KT7515), a semisynthetic inhibitor of the mixed lineage kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Discovery of this compound/KT-7515, an inhibitor of the JNK/SAPK pathway for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

Repositioning CEP-1347 for Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Initially developed for the treatment of Parkinson's disease, CEP-1347, a potent mixed lineage kinase (MLK) inhibitor, has demonstrated significant potential as a repurposed therapeutic for oncology. Preclinical studies have revealed its ability to target key cancer-promoting pathways, particularly in the context of cancer stem cells (CSCs) and tumors with wild-type p53. This technical guide provides an in-depth overview of the scientific rationale, mechanism of action, and experimental data supporting the repositioning of this compound for cancer therapy. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound.

Introduction: The Rationale for Repurposing this compound

Drug repositioning, the process of identifying new therapeutic uses for existing drugs, offers a streamlined and cost-effective approach to drug development. This compound, a derivative of the natural product K-252a, was extensively evaluated in clinical trials for Parkinson's disease. While it did not demonstrate efficacy for this neurological condition, it was found to be safe and well-tolerated in humans.[1] This established safety profile provides a significant advantage for its development as an anti-cancer agent.